molecular formula C7H3F3N2O2S B13169237 2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid

2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid

Cat. No.: B13169237
M. Wt: 236.17 g/mol
InChI Key: IHSDTULDRQJZAK-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of 2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid is unique due to its specific combination of a trifluoromethyl group and a pyrrolo ring fused to the thiazole core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C7H3F3N2O2S

Molecular Weight

236.17 g/mol

IUPAC Name

2-(trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C7H3F3N2O2S/c8-7(9,10)6-12-4-3(15-6)1-2(11-4)5(13)14/h1,11H,(H,13,14)

InChI Key

IHSDTULDRQJZAK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1SC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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